5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3,5-dichloroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different sulfonamide derivatives.
Scientific Research Applications
5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to the disruption of essential cellular processes in microorganisms. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3,5-dichlorophenyl)-2-furamide
- 5-bromo-N-[2-(3,5-dichlorophenyl)ethyl]-3-furamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide may exhibit unique biological activities due to the presence of the sulfonamide group and the specific substitution pattern on the aromatic rings. These structural features can influence the compound’s binding affinity to biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-3-9(2)14(7-13(8)15)21(19,20)18-12-5-10(16)4-11(17)6-12/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWFDGBYBPEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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